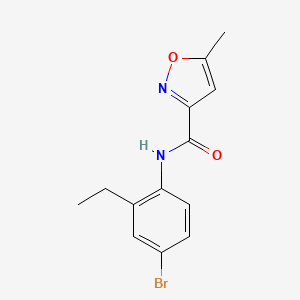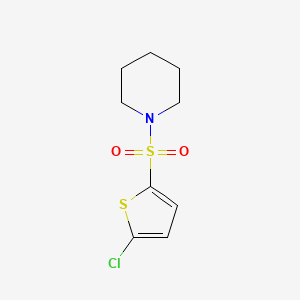
2-Chloro-5-(piperidylsulfonyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(piperidylsulfonyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(piperidylsulfonyl)thiophene typically involves the introduction of a piperidylsulfonyl group to a chlorinated thiophene ring. One common method is the nucleophilic substitution reaction where a piperidylsulfonyl chloride reacts with 2-chlorothiophene under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. For example, palladium-catalyzed cross-coupling reactions are widely used in the industrial synthesis of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(piperidylsulfonyl)thiophene can undergo various chemical reactions, including:
Electrophilic Substitution: The thiophene ring is highly reactive towards electrophiles due to the electron-rich nature of the sulfur atom.
Nucleophilic Substitution: The chlorine atom on the thiophene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying properties.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, sulfonyl chlorides, and acyl chlorides. The reactions are typically carried out in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are used. The reactions are often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted thiophenes, while nucleophilic substitution can produce derivatives with different functional groups attached to the thiophene ring .
Scientific Research Applications
2-Chloro-5-(piperidylsulfonyl)thiophene has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound is utilized in the fabrication of conductive polymers and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(piperidylsulfonyl)thiophene involves its interaction with specific molecular targets and pathways. The piperidylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thiophene ring’s electron-rich nature allows it to participate in various biochemical reactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorothiophene
- 2-Bromothiophene
- 2-Methylthiophene
- 2,5-Dichlorothiophene
Uniqueness
2-Chloro-5-(piperidylsulfonyl)thiophene is unique due to the presence of the piperidylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity compared to other thiophene derivatives .
Properties
Molecular Formula |
C9H12ClNO2S2 |
|---|---|
Molecular Weight |
265.8 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpiperidine |
InChI |
InChI=1S/C9H12ClNO2S2/c10-8-4-5-9(14-8)15(12,13)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2 |
InChI Key |
IGXINSFPRINWPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl |
solubility |
22 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


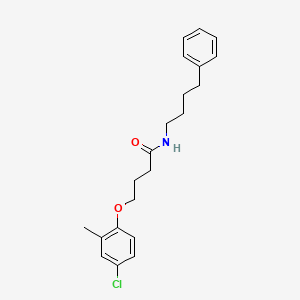
![2-{[5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14932406.png)
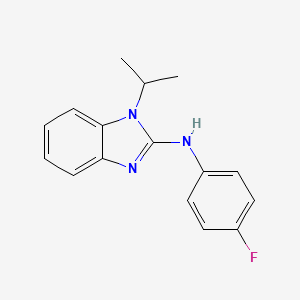
![6-Methyl-1-{[4-(2-methylpropyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B14932417.png)
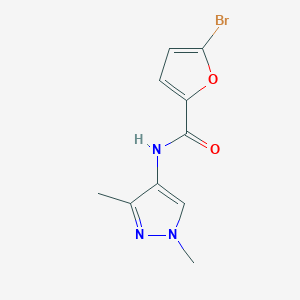
![Propyl 4-{[(2-methylfuran-3-yl)carbonyl]amino}benzoate](/img/structure/B14932440.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B14932444.png)
![(4,5-dimethylthiophen-3-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14932451.png)
![N-(3,5-difluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B14932456.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B14932462.png)
![6-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14932467.png)
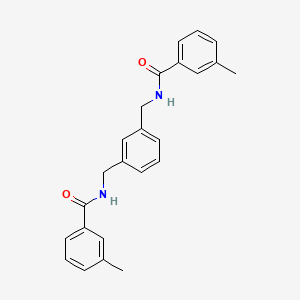
![2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B14932475.png)
